molecular formula C2H3NaOS B3051583 Sodium thioacetate CAS No. 34832-35-4

Sodium thioacetate

Cat. No.: B3051583
CAS No.: 34832-35-4
M. Wt: 98.1 g/mol
InChI Key: RBBWNXJFTBCLKT-UHFFFAOYSA-M
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Description

Sodium thioacetate is an organosulfur compound with the chemical formula CH3COSNa. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis as a source of the thioacetate anion. This compound is particularly valuable in the preparation of thiols and thioesters, which are important intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium thioacetate can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen sulfide, followed by neutralization with sodium hydroxide: [ (CH3CO)2O + H2S \rightarrow CH3COSH + CH3COOH ] [ CH3COSH + NaOH \rightarrow CH3COSNa + H2O ]

Another method involves the reaction of acetic acid with phosphorus pentasulfide, followed by neutralization: [ CH3COOH + P2S5 \rightarrow CH3COSH + P2O5 ] [ CH3COSH + NaOH \rightarrow CH3COSNa + H2O ]

Industrial Production Methods: In industrial settings, this compound is often produced using polymer-supported this compound, which allows for efficient conversion of alkyl halides to their corresponding S-alkyl thioacetates under mild and nonaqueous conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium thioacetate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: this compound acts as a nucleophile in substitution reactions with alkyl halides to form thioesters. [ R-X + CH3COSNa \rightarrow R-S-COCH3 + NaX ]

  • Hydrolysis: Thioacetate esters can be hydrolyzed to yield thiols. [ R-S-COCH3 + H2O \rightarrow R-SH + CH3COOH ]

Common Reagents and Conditions:

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products:

    Thioesters: Formed from nucleophilic substitution.

    Thiols: Formed from hydrolysis of thioesters.

Scientific Research Applications

Sodium thioacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium thioacetate involves its role as a nucleophile in various chemical reactions. The thioacetate anion (CH3COS-) is highly nucleophilic and can readily attack electrophilic centers in organic molecules, leading to the formation of thioesters and thiols. This nucleophilic behavior is due to the presence of the sulfur atom, which is more polarizable than oxygen and thus more reactive in nucleophilic substitution reactions .

Comparison with Similar Compounds

    Thioacetic Acid (CH3COSH): The parent compound of sodium thioacetate, used in similar reactions.

    Potassium Thioacetate (CH3COSK): Another thioacetate salt with similar reactivity.

    Sodium Thiocyanate (NaSCN): Used in the synthesis of thiols and thioesters, but with different reactivity and applications.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a nucleophile in a wide range of organic reactions. Its use in polymer-supported synthesis allows for efficient and high-yield production of thioesters under mild conditions, making it a valuable reagent in both laboratory and industrial settings .

Properties

IUPAC Name

sodium;ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBWNXJFTBCLKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[S-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

507-09-5 (Parent)
Record name Acetic acid, thio-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10956307
Record name Sodium ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34832-35-4
Record name Acetic acid, thio-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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